![molecular formula C17H14N6OS B2927790 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448129-99-4](/img/structure/B2927790.png)

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

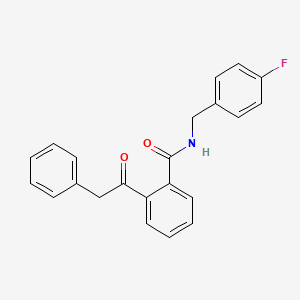

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of nitrogen and sulfur atoms could introduce some interesting electronic properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyridine ring is often involved in substitution reactions .Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

- Compounds synthesized from aryl thioamides, including structures similar to the specified chemical, have been evaluated for their antituberculosis activity . One study highlighted a compound that showed significant activity against Mycobacterium tuberculosis with promising IC50 values and low cytotoxicity, indicating its potential as a lead compound in tuberculosis treatment (Jeankumar et al., 2013).

- Another research avenue focuses on insecticidal activity , where novel heterocycles incorporating a thiadiazole moiety were synthesized and assessed against pests such as the cotton leafworm. These studies contribute to the development of new, potentially safer insecticides (Fadda et al., 2017).

- Heterocyclic compounds, including pyrazolopyrimidines and thiadiazolines, have been explored for their antiulcer and anti-inflammatory properties . Such compounds offer a basis for developing novel therapeutic agents targeting various inflammatory and gastrointestinal disorders (Starrett et al., 1989).

Orientations Futures

Mécanisme D'action

Target of Action

Thiadiazole derivatives have been associated with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It is known that benzo[c][1,2,5]thiadiazole-based compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Benzo[c][1,2,5]thiadiazole-based compounds have been extensively researched for use in photovoltaics or as fluorescent sensors . They have also been researched for photocatalytic applications .

Pharmacokinetics

The compound’s high fluorescence performance and stability suggest that it may have favorable bioavailability .

Result of Action

It is known that benzo[c][1,2,5]thiadiazole-based compounds have been used as fluorescent sensors for selective sensing of primary aromatic amines among various amines .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound exhibits high stability and fluorescence performance, suggesting that it may retain its activity under a range of conditions . .

Propriétés

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6OS/c24-17(12-4-5-15-16(11-12)22-25-21-15)19-8-10-23-9-6-14(20-23)13-3-1-2-7-18-13/h1-7,9,11H,8,10H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRZYEYKBFLFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2927710.png)

![[2-Methoxy-5-(methoxymethyl)pyridin-3-yl]methanol](/img/structure/B2927719.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927725.png)

![3-[(3-Methyl-1-piperidinyl)methyl]pyridine](/img/structure/B2927726.png)

![3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride](/img/structure/B2927727.png)